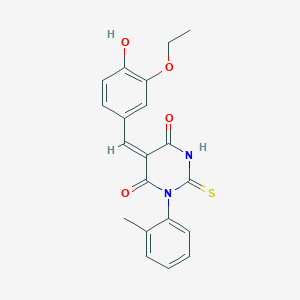![molecular formula C20H14N2O6S B5916891 3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as EHT 1864 and is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and contraction.
作用机制
EHT 1864 inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the kinase from phosphorylating downstream targets. This inhibition leads to a decrease in actomyosin contractility and cell migration, which are essential processes in cancer metastasis and fibrosis.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It has been found to reduce the phosphorylation of myosin light chain, which is a downstream target of ROCK. Additionally, EHT 1864 has been shown to reduce the expression of fibrosis-related genes in animal models of liver and lung diseases.
实验室实验的优点和局限性
One of the advantages of using EHT 1864 in lab experiments is its specificity for ROCK inhibition. This specificity allows researchers to investigate the role of ROCK in various cellular processes without affecting other kinases. However, one of the limitations of using EHT 1864 is its limited solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on EHT 1864. One potential area of research is investigating its use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the use of EHT 1864 in treating other fibrotic disorders, such as kidney and heart diseases. Finally, future research could focus on developing more soluble forms of EHT 1864 to enhance its use in lab experiments.
In conclusion, EHT 1864 is a small molecule inhibitor of ROCK that has gained significant attention in the scientific community due to its potential use in various fields. Its specificity for ROCK inhibition and its ability to reduce cancer cell migration and fibrosis make it a promising candidate for future research.
合成方法
The synthesis of EHT 1864 involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with thiourea to form 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with 7-hydroxy-6-nitro-2H-chromen-2-one in the presence of a base to form the final product, 3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one.
科学研究应用
EHT 1864 has been used in various scientific research studies to investigate the role of ROCK in different cellular processes. It has been shown to inhibit the migration and invasion of cancer cells, indicating its potential use in cancer treatment. Additionally, EHT 1864 has been found to reduce fibrosis in animal models of liver and lung diseases, suggesting its potential use in treating fibrotic disorders.
属性
IUPAC Name |
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6S/c1-2-27-13-5-3-11(4-6-13)19-21-15(10-29-19)14-7-12-8-16(22(25)26)17(23)9-18(12)28-20(14)24/h3-10,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGRCGZFQAVSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=C(C=C4OC3=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)
